molecular formula C15H22N2O B2789850 N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide CAS No. 953196-83-3

N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide

Cat. No. B2789850
CAS RN: 953196-83-3
M. Wt: 246.354
InChI Key: GRJMAMOQQKXSTJ-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor blockade.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide in lab experiments is its high selectivity and potency for the adenosine A1 receptor, which allows for more precise and targeted studies. However, one limitation is that it may have off-target effects on other adenosine receptor subtypes or other receptors.

Future Directions

There are many potential future directions for research on N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide and adenosine A1 receptor blockade. Some possible areas of study include the role of adenosine A1 receptors in pain perception, the effects of adenosine A1 receptor blockade on cognitive function, and the development of new drugs targeting the adenosine A1 receptor.

Synthesis Methods

N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide can be synthesized by reacting 4-(dimethylamino)phenylacetonitrile with cyclopropanecarboxylic acid in the presence of a base catalyst such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide has been used extensively in scientific research to study the role of adenosine A1 receptors in various physiological and biochemical processes. For example, it has been used to investigate the effects of adenosine A1 receptor blockade on cardiac function, neuronal activity, and sleep-wake cycles.

properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-17(2)14-9-5-12(6-10-14)4-3-11-16-15(18)13-7-8-13/h5-6,9-10,13H,3-4,7-8,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJMAMOQQKXSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide

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